molecular formula C18H13N3O B8751665 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-45-2

3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one

Cat. No.: B8751665
CAS No.: 820233-45-2
M. Wt: 287.3 g/mol
InChI Key: SDHIVMJKZPHEJS-UHFFFAOYSA-N
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Description

3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines, which can exhibit different chemical and physical properties compared to the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding pocket, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 4 positions. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

820233-45-2

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3,4-diphenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13N3O/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-21-18(16)19-15)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22)

InChI Key

SDHIVMJKZPHEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)n1nc(-c2ccccc2)c2c(-c3ccccc3)cc(=O)[nH]c21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one (1.0 g, 3.1 mmol) was added neat TFA (15 mL) and the resulting solution was heated to 70° C. After 18 hr, the reaction was concentrated under reduced pressure to remove TFA. The resulting tan solid was diluted with EtOAc and washed with an aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered through a fritted funnel, and concentrated under reduced pressure. Purification of this material was accomplished by recrystallization from MeOH to give the title compound (0.17 g, 20% yield) as a colorless solid. LRMS m/z (APCl) 288 (M+1); 500 MHz 1H NMR (DMSO-D6) δ 7.29-6.92 (m, 10H), 5.90 (bs, 1H).
Name
1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
20%

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